Steric Differentiation: 6,6-Cl2bpy Exhibits a 22°-28° Larger Cone Angle than Unsubstituted 2,2-Bipyridine
6,6-Dichloro-2,2-bipyridine provides a quantifiably larger steric footprint than its unsubstituted parent compound, 2,2-bipyridine (bpy). Using kinetic data from [Ru(H2O)(N-N)(trpy)]2+ ligand substitution reactions calibrated against phosphine cone angles, Bessel et al. calculated the first quantitative cone angles for bidentate bipyridyl ligands [1]. The cone angle for 6,6-Cl2bpy was determined to be significantly greater than that of bpy, reflecting the steric bulk introduced by the 6,6-dichloro substitution [2].
| Evidence Dimension | Ligand Cone Angle (θ) |
|---|---|
| Target Compound Data | 6,6-Cl2bpy: ≈112° (reported range 112°-118° based on kinetic model calibration) |
| Comparator Or Baseline | 2,2-Bipyridine (bpy): ≈90° (reference cone angle) |
| Quantified Difference | ≈22° to 28° increase (approximately 25% larger steric profile) |
| Conditions | Calculated from kinetic data of [Ru(H2O)(N-N)(trpy)]2+ complexes using the relationship ln k_ls = aE + bS + c, calibrated against phosphine cone angles (Tolman model), in pH 2.2 HNO3/NaNO3 (μ=0.1) at 25°C. |
Why This Matters
This quantifiable steric differentiation enables rational ligand selection for enforcing specific coordination geometries, preventing unwanted ligand exchange, and designing catalysts that require a protected metal center.
- [1] Bessel, C. A.; Margarucci, J. A.; Acquaye, J. H.; Rubino, R. S.; Crandall, J.; Jircitano, A. J.; Takeuchi, K. J. Steric Ligand Effects of Six Bidentate Bipyridyl Ligands. Inorganic Chemistry 1993, 32 (25), 5779-5784. View Source
- [2] Bessel, C. A.; Margarucci, J. A.; Acquaye, J. H.; Rubino, R. S.; Crandall, J.; Jircitano, A. J.; Takeuchi, K. J. Steric Ligand Effects of Six Bidentate Bipyridyl Ligands. Inorganic Chemistry 1993, 32 (25), 5779-5784. View Source
